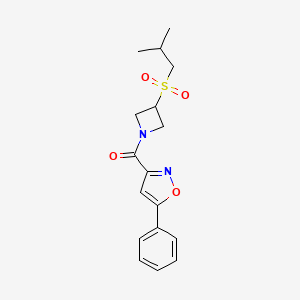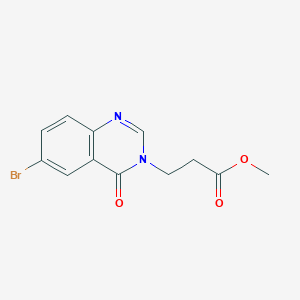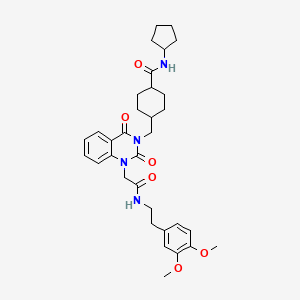
(3-(Isobutylsulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Isobutylsulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone, also known as ISA-2011B, is a novel compound that has been the subject of recent research in the field of medicinal chemistry. This compound has shown promising results in preclinical studies, suggesting its potential as a therapeutic agent for various diseases. In
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Heterocyclic Chemistry
Several studies have explored the synthesis and application of azetidine and isoxazole derivatives in organic chemistry. For example, the synthesis of heterocyclic compounds carrying a trifluoromethyl group adjacent to nitrogen via radical cyclization of dihydropyridones demonstrates the utility of such structures in creating biologically active molecules (Okano et al., 1996). Another study on the catalytic asymmetric addition of organozinc reagents to aldehydes highlights the importance of enantiopure azetidine derivatives in achieving high enantioselectivity (Wang et al., 2008).
Pharmaceutical Research
Azetidinone and isoxazole derivatives have been evaluated for their potential in drug development. Research into glutathione S-transferase-catalyzed formation of a glutathione-conjugated spiro-azetidine without prior bioactivation suggests a unique mechanism of drug metabolism that could be leveraged for designing drugs with improved safety profiles (Li et al., 2019). Additionally, the design and synthesis of selective acetylcholinesterase inhibitors using arylisoxazole-phenylpiperazine derivatives demonstrate the therapeutic potential of these compounds in treating neurodegenerative diseases (Saeedi et al., 2019).
Eigenschaften
IUPAC Name |
[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-12(2)11-24(21,22)14-9-19(10-14)17(20)15-8-16(23-18-15)13-6-4-3-5-7-13/h3-8,12,14H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSJOXIBXABJFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-Dimethoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2571803.png)



![(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-acetonitrile](/img/structure/B2571809.png)


![Methyl 2-(butylthio)-5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2571816.png)
![N-[(4-Fluorophenyl)methyl]-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide](/img/structure/B2571818.png)
![2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2571819.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(3-chlorophenyl)propanamide](/img/structure/B2571821.png)

![1-butyl-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2571824.png)
![1-[3-(4-Morpholinyl)propylamino]-3-propan-2-yl-4-pyrido[1,2-a]benzimidazolecarbonitrile](/img/structure/B2571826.png)